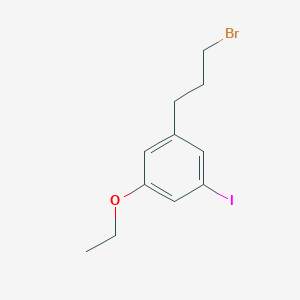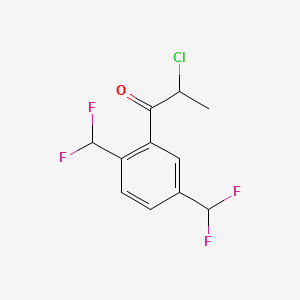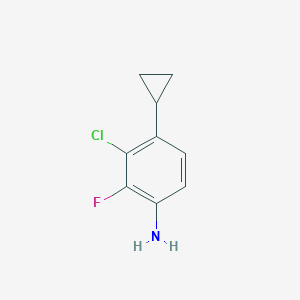
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one is a chemical compound with a complex structure, characterized by the presence of chlorine, difluoromethoxy, and methylthio groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The reaction conditions often include the use of chlorinating agents, such as thionyl chloride or phosphorus trichloride, to introduce the chlorine atom. The difluoromethoxy group can be introduced using difluoromethyl ethers under specific conditions. The methylthio group is usually added through a nucleophilic substitution reaction involving a thiol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
Applications De Recherche Scientifique
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chlorine and difluoromethoxy groups may enhance its reactivity and binding affinity to certain enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1-(2-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethoxy and methylthio groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H11ClF2O2S |
|---|---|
Poids moléculaire |
280.72 g/mol |
Nom IUPAC |
1-chloro-1-[2-(difluoromethoxy)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)8-4-3-7(17-2)5-9(8)16-11(13)14/h3-5,10-11H,1-2H3 |
Clé InChI |
GAYMSGVHCHLZHM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)

![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)





![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)


